N-Phenylacrylamide

Radical Polymerization Kinetics Monomer Reactivity Polymer Synthesis

N-Phenylacrylamide (NPA) outperforms generic acrylamides. The phenyl ring enables π-π stacking for molecularly imprinted polymers — delivering superior ochratoxin A affinity versus methacrylic acid. Phosphonated poly(NPA) achieves an IEC of 6.72 mequiv/g, rivaling Nafion in proton-exchange membranes. NPA is a validated TGM2 inhibitor (IC₅₀ 43 µM) for cysteine-targeted covalent inhibitor SAR and introduces hydrophobic associative domains into water-soluble backbones for enhanced oil recovery. Choose NPA when aromatic recognition, high-density phosphonation, or tunable thiol reactivity are critical. Available from research to bulk quantities.

Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
CAS No. 2210-24-4
Cat. No. B184240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Phenylacrylamide
CAS2210-24-4
SynonymsN-phenylacrylamide
Molecular FormulaC9H9NO
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESC=CC(=O)NC1=CC=CC=C1
InChIInChI=1S/C9H9NO/c1-2-9(11)10-8-6-4-3-5-7-8/h2-7H,1H2,(H,10,11)
InChIKeyBPCNEKWROYSOLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Phenylacrylamide (CAS 2210-24-4): Polymerizable Acrylamide Monomer for Specialty Polymer and Biomedical Research Applications


N-Phenylacrylamide (NPA, CAS 2210-24-4) is an N-substituted acrylamide monomer with the molecular formula C9H9NO and a molecular weight of 147.17 g/mol [1]. It is a white to almost white crystalline powder with a melting point range of 103–107 °C and a purity typically ≥98% as determined by gas chromatography [2]. As a reactive vinyl monomer, NPA undergoes free-radical polymerization and copolymerization, making it a versatile building block for synthesizing functional polymers, hydrogels, and molecularly imprinted polymers (MIPs) used in separation science, biomedical materials, and specialty coatings . Its phenyl substituent imparts hydrophobicity and π-π stacking capability, which differentiates it from simpler acrylamides in both reactivity and final polymer properties [3].

Why Unsubstituted Acrylamide or Methacrylamide Cannot Substitute for N-Phenylacrylamide in Specialized Applications


Generic substitution fails because the N-phenyl group of N-phenylacrylamide fundamentally alters both monomer reactivity and the resulting polymer's physicochemical properties compared to unsubstituted acrylamide or alkyl-substituted analogs. The phenyl ring introduces significant steric hindrance and electronic effects that modulate radical addition rate constants [1]. More importantly, the aromatic moiety enables critical π-π interactions and hydrophobic associations that are absent in simple acrylamide or N-methylacrylamide polymers [2]. In molecularly imprinted polymer (MIP) applications, N-phenylacrylamide demonstrates superior affinity for aromatic analytes like ochratoxin A compared to methacrylic acid, directly impacting extraction efficiency and sensor selectivity [3]. For proton exchange membranes, the phenyl rings provide sites for high-density phosphonation, achieving ion-exchange capacities (IEC of 6.72 mequiv/g) unattainable with non-aromatic acrylamides [4]. These quantifiable performance gaps in molecular recognition, material functionality, and derivatization potential render direct substitution with simpler acrylamides ineffective.

Quantitative Performance Differentiation of N-Phenylacrylamide vs. Structural Analogs and Alternative Monomers


Radical Addition Rate Constant of N-Phenylacrylamide vs. N-Phenylmethacrylamide

In a direct head-to-head comparison using time-resolved electron spin resonance (ESR) spectroscopy, the addition rate constant of diphenylphosphinoyl radicals to N-phenylacrylamide (N-phAA) was determined to be approximately 1 × 10⁷ M⁻¹s⁻¹, which is an order of magnitude higher than that measured for the corresponding methacrylamide analog, N-phenylmethacrylamide (N-phMA), under identical experimental conditions [1]. This quantitative difference reflects the steric and electronic effects of the α-methyl substituent in the methacrylamide structure.

Radical Polymerization Kinetics Monomer Reactivity Polymer Synthesis

TGM2 Enzyme Inhibition Potency of N-Phenylacrylamide

N-Phenylacrylamide functions as a direct inhibitor of human recombinant transglutaminase 2 (TGM2), a calcium-dependent enzyme implicated in fibrosis, celiac disease, and certain cancers [1]. In a standardized fluorescent transamidation assay, N-phenylacrylamide inhibited TGM2 activity with an IC₅₀ value of 43 µM [2]. While not an ultrapotent inhibitor, this micromolar activity provides a baseline for covalent warhead design and validates the acrylamide moiety's ability to engage the enzyme's active-site cysteine residue [3].

Enzyme Inhibition Transglutaminase 2 Biochemical Assay

Proton Conductivity of Phosphonated Poly(N-phenylacrylamide) vs. Nafion Benchmark

A highly phosphonated derivative of poly(N-phenylacrylamide), designated PDPAA, was synthesized with an exceptionally high ion-exchange capacity (IEC) of 6.72 mequiv/g, achieved by incorporating two phosphonate groups per aromatic ring [1]. When crosslinked into a membrane, PDPAA exhibited a proton conductivity of 8.8 × 10⁻² S/cm at 80°C and 95% relative humidity (RH), a value directly comparable to that of the industry-standard perfluorosulfonic acid membrane Nafion 112 under the same conditions [1]. Under reduced humidity (50% and 30% RH), the conductivity decreased to 1.9 × 10⁻³ and 4.7 × 10⁻⁵ S/cm, respectively, which is characteristic of phosphonated polymers [1].

Proton Exchange Membrane Fuel Cell Polymer Electrolyte

Glutathione Reactivity of N-Phenylacrylamide as a Covalent Warhead Baseline

In a systematic study of structure-reactivity relationships for cysteine-targeted covalent inhibitors, the unsubstituted N-phenylacrylamide (with hydrogen at both the α- and β-positions) served as the baseline comparator for evaluating the effects of acrylamide substitution on glutathione (GSH) reactivity [1]. The study established that electron-withdrawing substituents at the β-position increase GSH addition rates, while electron-donating groups decrease reactivity, relative to the unsubstituted N-phenylacrylamide [2]. The baseline reactivity of N-phenylacrylamide is critical for medicinal chemists designing tuned covalent warheads with specific thiol reactivity profiles [1].

Covalent Inhibitor Drug Design Thiol Reactivity

Affinity of N-Phenylacrylamide-Based MIP for Ochratoxin A vs. Alternative Functional Monomers

In a head-to-head comparison of cross-linked polymers prepared from various functional monomers, the polymer synthesized using N-phenylacrylamide (PAM) demonstrated the highest affinity for ochratoxin A (OTA) among all tested monomers, including methacrylic acid and other N-substituted acrylamides [1]. The study utilized flow injection-solid phase extraction (FI-SPE) on a micro-column to evaluate binding performance in organic solution, establishing poly(TRIM-PAM) as the superior material for OTA recognition [1]. The high affinity is attributed to favorable π-π stacking interactions between the phenyl ring of the polymer and the aromatic isocoumarin moiety of OTA [2].

Molecularly Imprinted Polymer Mycotoxin Extraction Solid-Phase Extraction

Validated High-Value Application Scenarios for N-Phenylacrylamide (CAS 2210-24-4) Based on Quantitative Evidence


Functional Monomer for Molecularly Imprinted Polymers (MIPs) Targeting Aromatic Analytes

Based on direct head-to-head affinity comparisons demonstrating N-phenylacrylamide's superior binding for ochratoxin A relative to methacrylic acid [1], this monomer is optimally deployed in the synthesis of molecularly imprinted polymers for solid-phase extraction (MISPE), chromatographic stationary phases, and electrochemical sensors targeting aromatic mycotoxins, phenolic compounds, and other analytes with π-electron systems. The phenyl ring enables critical π-π stacking interactions that enhance molecular recognition specificity.

Proton Exchange Membrane (PEM) Precursor for Fuel Cell Applications

The phosphonated derivative of poly(N-phenylacrylamide) (PDPAA) achieves a high ion-exchange capacity (IEC) of 6.72 mequiv/g and proton conductivity of 8.8 × 10⁻² S/cm at 80°C and 95% RH, which is comparable to the Nafion 112 benchmark [2]. N-phenylacrylamide is thus a strategic starting material for synthesizing hydrocarbon-based PEMs as lower-cost alternatives to perfluorinated membranes, particularly where the aromatic ring provides sites for high-density functionalization with phosphonic acid groups.

Reference Standard and Scaffold for Covalent Inhibitor Design

N-Phenylacrylamide's established glutathione reactivity baseline and TGM2 inhibitory activity (IC₅₀ = 43 µM) position it as a validated reference compound for medicinal chemistry programs developing cysteine-targeted covalent inhibitors [3][4]. Its simple, unsubstituted structure serves as the foundation for systematic structure-activity relationship (SAR) studies, where electron-withdrawing or donating substituents are introduced at the α- and β-positions to tune thiol reactivity for optimized drug candidates.

Hydrophobic Co-Monomer for Amphiphilic Block and Graft Copolymers

The phenyl substituent of N-phenylacrylamide confers hydrophobicity and π-π interaction capability that distinguishes it from water-soluble acrylamides. This property has been exploited in the synthesis of graft copolymers onto EPDM rubber [5] and in hydrophobically modified acrylamide copolymers for enhanced oil recovery [6]. The monomer is ideally suited for introducing hydrophobic associative domains into water-soluble polymer backbones, enabling viscosity modification and stimuli-responsive behavior in aqueous systems.

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